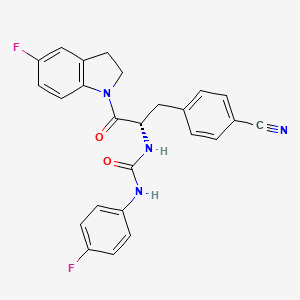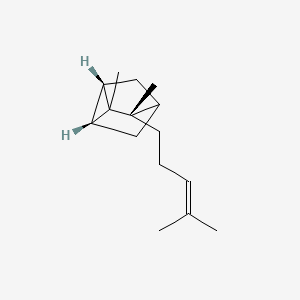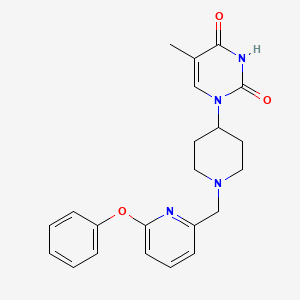
MtTMPK-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MtTMPK-IN-1 is a highly effective inhibitor of Mycobacterium tuberculosis thymidylate kinase. This compound exhibits an IC50 value of 2.5 micromolar and demonstrates moderate to weak activity against Mycobacterium tuberculosis H37Rv. Additionally, it shows low cytotoxicity in human fibroblast cells MRC-5 .
Vorbereitungsmethoden
The synthesis of MtTMPK-IN-1 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of the core scaffold followed by the introduction of various functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
MtTMPK-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
MtTMPK-IN-1 is a valuable tool in scientific research, particularly in the study of tuberculosis. Its primary application is in the inhibition of Mycobacterium tuberculosis thymidylate kinase, making it a potential candidate for the development of new anti-tuberculosis drugs. Additionally, it is used in biochemical studies to understand the role of thymidylate kinase in bacterial DNA synthesis and replication. In the field of medicine, this compound is being explored for its potential therapeutic applications in treating tuberculosis .
Wirkmechanismus
MtTMPK-IN-1 exerts its effects by inhibiting the activity of Mycobacterium tuberculosis thymidylate kinase. This enzyme is crucial for the synthesis of thymidine triphosphate, a building block of DNA. By inhibiting this enzyme, this compound disrupts the DNA synthesis and replication process in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth and proliferation .
Eigenschaften
Molekularformel |
C22H24N4O3 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
5-methyl-1-[1-[(6-phenoxypyridin-2-yl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N4O3/c1-16-14-26(22(28)24-21(16)27)18-10-12-25(13-11-18)15-17-6-5-9-20(23-17)29-19-7-3-2-4-8-19/h2-9,14,18H,10-13,15H2,1H3,(H,24,27,28) |
InChI-Schlüssel |
BKRRWLAIGUKKJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=NC(=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


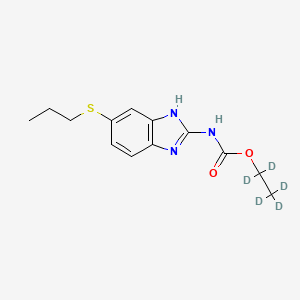
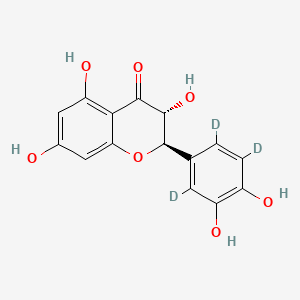
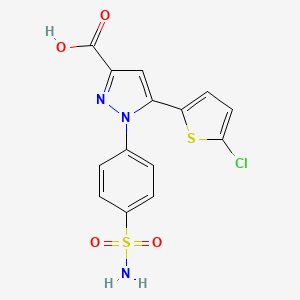


![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
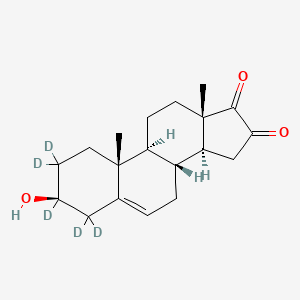
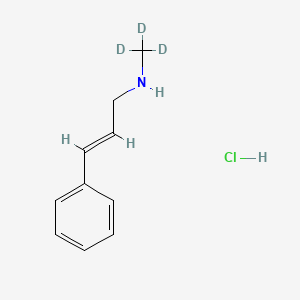
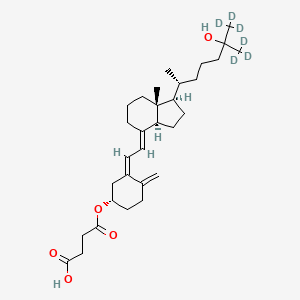
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)

